molecular formula C17H19F2N5O2S B120250 CID 2745687

CID 2745687

货号: B120250
分子量: 395.4 g/mol
InChI 键: CYNLZIBKERMMOA-AWQFTUOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CID 2745687 是一种针对 G 蛋白偶联受体 35 (GPR35) 的特异性、可逆性和竞争性拮抗剂。 该化合物因其潜在的抗癌特性而被研究,尤其是在结直肠癌细胞中,它通过破坏 YAP/TAZ 活性来抑制非锚定依赖性细胞生长 .

作用机制

CID 2745687 通过与 GPR35 竞争性和可逆性结合来发挥作用,从而阻断受体的活性。这种抑制阻止了由激动剂(如帕莫酸)诱导的 GPR35 介导的细胞外信号调节激酶 (ERK1/2) 磷酸化和 β-arrestin 募集的增加。 该化合物的作用破坏了 YAP/TAZ 信号通路,这对结直肠癌细胞的非锚定依赖性生长至关重要 .

类似化合物:

    ML-145: 另一种 GPR35 拮抗剂,它竞争性地抑制受体的活性。

    色甘酸二钠: 一种激动剂,与 this compound 共享重叠的结合位点。

    扎普林纳斯特: 另一种与 GPR35 相互作用的激动剂

比较: this compound 在其作为 GPR35 的特异性、可逆性和竞争性拮抗剂的能力方面是独一无二的,具有高亲和力 (K_i = 12.8 nM)。 与其他一些拮抗剂不同,this compound 不会促进 YAP/TAZ 活性,而是有效地破坏它,使其成为抗癌研究的有希望的候选者 .

生化分析

Biochemical Properties

CID 2745687 interacts with GPR35, a member of the orphan G-protein-coupled receptor family . It acts as a potent antagonist in β-arrestin-2 interaction assays only at human GPR35 . The compound disrupts the activity of YAP/TAZ, which are target genes of GPR35 and are required for anchorage-independent growth of CRC cells .

Cellular Effects

In cellular processes, this compound has been observed to inhibit the growth of CRC cells in an anchorage-independent manner . It reduces the expression of YAP/TAZ target genes, which are relatively higher in GPR35 overexpressed cells . This leads to a decrease in cell proliferation and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects by competitively inhibiting the GPR35 receptor . This results in the disruption of YAP/TAZ activity, which is positively correlated to GPR35 expression level . The compound’s inhibitory effect on YAP/TAZ activity is only partly attenuated by ROCK1/2 inhibitor .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that the compound exhibits its inhibitory effects on YAP/TAZ activity in a concentration-dependent manner .

Dosage Effects in Animal Models

In animal models, specifically six-week-old male C57BL/6 mice, this compound (administered orally every day for the last 4 weeks at a dosage of 1 mg/kg) has been observed to reverse Lodoxamide-mediated anti-fibrotic effects .

Metabolic Pathways

It is known that the compound influences the activity of the GPR35 receptor, which is implicated in various signaling processes .

准备方法

合成路线和反应条件: CID 2745687 的合成涉及制备 1-(2,4-二氟苯基)-5-[(2-[(1,1-二甲基乙基)氨基]硫代氧甲基]肼基亚甲基]-1H-吡唑-4-羧酸甲酯。 该化合物是通过一系列反应合成的,这些反应涉及吡唑环的形成以及随后用二氟苯基和硫代氧甲基进行官能化 .

工业生产方法: this compound 的工业生产方法尚未得到广泛的记录。

化学反应分析

反应类型: CID 2745687 会发生各种化学反应,包括:

常用试剂和条件:

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羟基化衍生物,而还原可以产生胺或醇衍生物 .

科学研究应用

Cancer Research Applications

Recent studies have highlighted the potential of CID 2745687 in cancer therapy, particularly in colorectal cancer (CRC).

Case Studies

  • Colorectal Cancer : In a study conducted by Zhao et al., the application of this compound in established CRC cell lines revealed its effectiveness in inhibiting cell proliferation and inducing apoptosis .
  • Hepatocellular Carcinoma : Additional research indicated that this compound could prevent lipid accumulation in hepatocytes by blocking GPR35 agonist activity . This points to its potential utility in hepatocellular carcinoma management.

Metabolic Disorders

This compound's role extends beyond oncology into metabolic research. Its antagonistic effects on GPR35 can influence metabolic pathways related to lipid metabolism and glucose homeostasis.

Lipid Metabolism

Studies have shown that this compound can block the effects of agonists that promote lipid accumulation in hepatic cells . This suggests that targeting GPR35 may provide therapeutic avenues for conditions like non-alcoholic fatty liver disease (NAFLD).

Inflammation and Pain Modulation

GPR35 has been implicated in inflammatory responses and pain pathways. This compound's ability to modulate these responses positions it as a candidate for research into anti-inflammatory therapies .

Comparative Efficacy

A comparative analysis of this compound with other GPR35 antagonists reveals its unique pharmacological profile:

CompoundBinding Affinity (K_i)Mechanism of ActionSelectivity
This compound12.8 nMNoncompetitive antagonistHigh for human GPR35
ML-145~0.25 nMCompetitive antagonistHigher affinity

This table illustrates that while ML-145 shows higher binding affinity, this compound's noncompetitive nature may offer distinct advantages in certain experimental setups .

相似化合物的比较

    ML-145: Another GPR35 antagonist that competitively inhibits the receptor’s activity.

    Cromolyn Disodium: An agonist that shares an overlapping binding site with CID 2745687.

    Zaprinast: Another agonist that interacts with GPR35

Comparison: this compound is unique in its ability to act as a specific, reversible, and competitive antagonist of GPR35 with a high affinity (K_i = 12.8 nM). Unlike some other antagonists, this compound does not promote YAP/TAZ activity but effectively disrupts it, making it a promising candidate for anti-cancer research .

生物活性

CID 2745687, also known as 1-(2,4-Difluorophenyl)-5-[[2-[[(1,1-dimethylehyl)amino]thioxomethyl]hydrazinylidene]methyl]-1H-pyrazole-4-carboxylic acid methyl ester, is a selective antagonist of the orphan G protein-coupled receptor GPR35. This compound exhibits significant biological activity, particularly in the context of cancer research and cellular signaling pathways.

This compound functions primarily as a competitive and reversible antagonist of GPR35, with an inhibition constant KiK_i of approximately 12.8 nM . It effectively blocks GPR35-mediated signaling pathways, including the phosphorylation of ERK1/2 and β-arrestin recruitment induced by agonists such as pamoic acid . The compound has been shown to inhibit anchorage-independent growth in colorectal cancer (CRC) cell lines by disrupting the activity of the YAP/TAZ signaling pathway, which is crucial for cancer cell proliferation and survival in non-adherent conditions .

Biological Activity in Cancer Research

Recent studies have highlighted the potential of this compound in targeting GPR35 for therapeutic applications in colorectal cancer. The following table summarizes key findings regarding its biological activity:

Study Cell Lines Key Findings Concentration
Zhao et al. (2023)HT-29, HCT116, LS174TInhibited anchorage-independent growth; reduced colony size and number10 μM
R&D Systems (2024)Various CRC linesBlocked ERK1/2 phosphorylation; antagonized pamoic acid effectsN/A
Kim et al. (2016)THP-1 cellsInhibited migration response; blocked by this compoundN/A

Case Studies

  • Colorectal Cancer Inhibition : In a study conducted by Zhao et al., this compound was applied to CRC cell lines with varying levels of GPR35 expression. The results indicated that treatment with CID significantly reduced colony formation in soft agar assays, suggesting its potential as an anti-cancer agent by inhibiting the pro-tumorigenic effects mediated by GPR35 .
  • Migration Inhibition : Another investigation focused on the role of this compound in inhibiting migration in THP-1 cells (a human monocytic cell line). The study demonstrated that CID effectively blocked migration induced by agonists, further supporting its role as a GPR35 antagonist .

Pharmacological Profile

This compound's selectivity for human GPR35 over rodent orthologs makes it a valuable tool for studying the receptor's role in human physiology and pathology. Its ability to block agonist-induced effects highlights its potential for therapeutic applications beyond oncology, including cardiovascular and metabolic disorders where GPR35 is implicated .

属性

IUPAC Name

methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5O2S/c1-17(2,3)22-16(27)23-20-9-14-11(15(25)26-4)8-21-24(14)13-6-5-10(18)7-12(13)19/h5-9H,1-4H3,(H2,22,23,27)/b20-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNLZIBKERMMOA-AWQFTUOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NN=CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=S)N/N=C/C1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 2745687
Reactant of Route 2
Reactant of Route 2
CID 2745687
Reactant of Route 3
Reactant of Route 3
CID 2745687
Reactant of Route 4
Reactant of Route 4
CID 2745687
Reactant of Route 5
Reactant of Route 5
CID 2745687
Reactant of Route 6
Reactant of Route 6
CID 2745687
Customer
Q & A

Q1: What makes CID-2745687 a valuable tool for studying GPR35?

A: CID-2745687 displays high selectivity for the human GPR35 receptor, making it a valuable pharmacological tool. Unlike some other GPR35 ligands, CID-2745687 demonstrates consistent antagonist activity across different assay types, including β-arrestin recruitment, receptor internalization, and G protein activation. [, ] This consistency strengthens its reliability in research settings. Furthermore, its human ortholog selectivity allows for targeted investigation of GPR35 function in human cell lines and tissues, providing more relevant insights for potential therapeutic applications. [, ]

Q2: How does CID-2745687 interact with GPR35 and what are the downstream consequences?

A: CID-2745687 acts as a competitive antagonist at human GPR35. [] It binds to the receptor, likely at a similar site as agonists like cromolyn disodium and zaprinast, preventing their binding and subsequent activation of GPR35. Interestingly, while CID-2745687 demonstrates competitive antagonism for some agonists, it exhibits a non-competitive mode of action against others, such as pamoate. [] This suggests potential complexities in the binding site and mechanism of action depending on the specific agonist involved. Further research is needed to fully elucidate these interactions.

Q3: What is the significance of the structure-activity relationship (SAR) for CID-2745687 and its analogs?

A: While detailed SAR studies on CID-2745687 are limited in the provided literature, it's important to note the compound's key structural features: a substituted pyrazole core, a difluorophenyl ring, and a tert-butylcarbamothioylhydrazinylidene moiety. [] These features likely contribute to its binding affinity and selectivity for human GPR35. Future research exploring modifications to these structural elements could help further optimize its potency, selectivity, and pharmacokinetic properties. Understanding the SAR is crucial for designing novel and improved GPR35 antagonists.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。